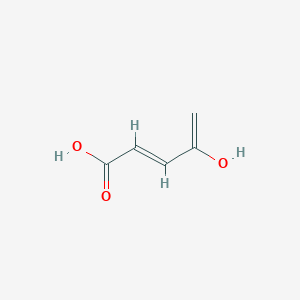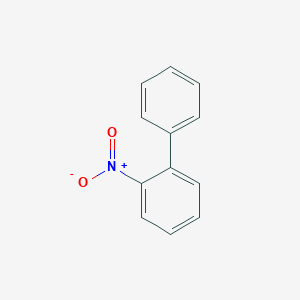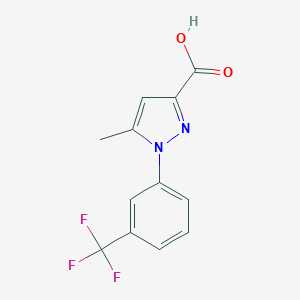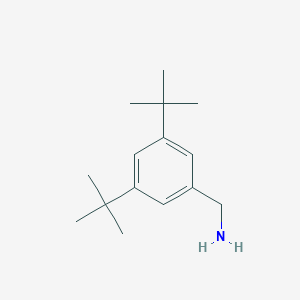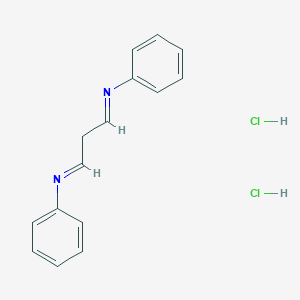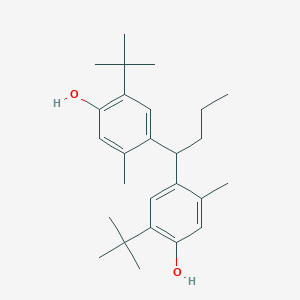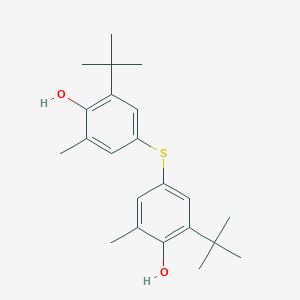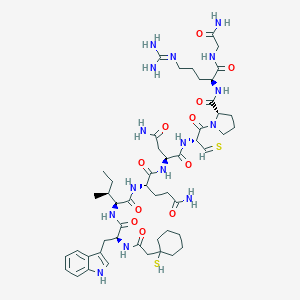
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- (commonly known as Oxytocin) is a hormone that is produced in the hypothalamus and secreted by the pituitary gland. It plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. In recent years, Oxytocin has become an essential area of research due to its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
Oxytocin exerts its effects by binding to specific receptors in the brain, including the oxytocin receptor and vasopressin receptor. The hormone regulates various physiological functions, including social behavior, reproductive behavior, and stress response. The binding of Oxytocin to its receptors triggers a series of intracellular signaling pathways that lead to the modulation of neurotransmitter release and gene expression.
Efectos Bioquímicos Y Fisiológicos
Oxytocin has various biochemical and physiological effects on the body, including the regulation of uterine contractions during childbirth, the stimulation of milk ejection during lactation, and the promotion of social bonding and trust. The hormone also plays a role in the regulation of blood pressure, heart rate, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Oxytocin in lab experiments include its specificity, potency, and stability. The hormone is highly selective for its receptors and has a high affinity for binding. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of using Oxytocin in lab experiments include its short half-life and the potential for off-target effects.
Direcciones Futuras
There is a growing interest in the potential therapeutic applications of Oxytocin in various medical conditions. Future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs. Additionally, studies should investigate the long-term effects of Oxytocin administration and the potential for drug interactions. Finally, research should explore the use of Oxytocin in combination with other drugs or therapies to enhance its therapeutic potential.
Conclusion
In conclusion, Oxytocin is a hormone that plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. Its potential therapeutic applications in various medical conditions have made it an essential area of research in recent years. The hormone exerts its effects by binding to specific receptors in the brain, triggering a series of intracellular signaling pathways. While there are advantages and limitations to using Oxytocin in lab experiments, future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs.
Métodos De Síntesis
The synthesis of Oxytocin involves the chemical modification of the amino acid sequence of the hormone vasopressin. The process involves the replacement of the amino acid phenylalanine with tyrosine and the addition of a dipeptide sequence of isoleucine-proline to the C-terminus of the molecule. The final product is a cyclic peptide with nine amino acids.
Aplicaciones Científicas De Investigación
Oxytocin has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions. Some of these conditions include autism spectrum disorder, schizophrenia, anxiety, depression, and post-traumatic stress disorder. Studies have shown that Oxytocin can improve social cognition, reduce anxiety and stress, and enhance trust and empathy.
Propiedades
Número CAS |
133851-41-9 |
|---|---|
Nombre del producto |
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- |
Fórmula molecular |
C50H75N15O11S2 |
Peso molecular |
1126.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C50H75N15O11S2/c1-3-27(2)41(64-45(73)33(21-28-24-57-30-12-6-5-11-29(28)30)59-40(69)23-50(78)17-7-4-8-18-50)47(75)61-32(15-16-37(51)66)43(71)62-34(22-38(52)67)44(72)63-35(26-77)48(76)65-20-10-14-36(65)46(74)60-31(13-9-19-56-49(54)55)42(70)58-25-39(53)68/h5-6,11-12,24,26-27,31-36,41,57,78H,3-4,7-10,13-23,25H2,1-2H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,58,70)(H,59,69)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H4,54,55,56)/t27-,31-,32-,33-,34-,35-,36-,41-/m0/s1 |
Clave InChI |
JHUUTRDPYDXZJI-UHUBCKHXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
Otros números CAS |
133851-41-9 |
Secuencia |
XWIQNXPRG |
Sinónimos |
eta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-Trp-8-Arg-oxytocin beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)-oxytocin, (D-Trp)-isomer OMCPTA oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)- oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-arginine(8)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

